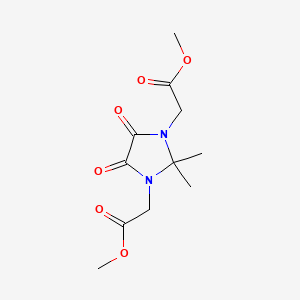










|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:9])[NH:6][C:5](=[O:7])[C:4](=[O:8])[NH:3]1.[H-].[Na+].[H][H].[CH2:14]([O:16][C:17](=[O:20])[CH2:18]Br)C>CN(C)C=O>[CH3:14][O:16][C:17]([CH2:18][N:3]1[C:4](=[O:8])[C:5](=[O:7])[N:6]([CH2:18][C:17]([O:16][CH3:14])=[O:20])[C:2]1([CH3:9])[CH3:1])=[O:20] |f:1.2|
|


|
Name
|
|
|
Quantity
|
12.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(NC(C(N1)=O)=O)C
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
4.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
33.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CBr)=O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After it has been stirred for 1 hour at 80° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture is evaporated to dryness in vacuo
|
|
Type
|
WASH
|
|
Details
|
The residue is washed with ether
|
|
Type
|
FILTRATION
|
|
Details
|
The insoluble potassium bromide is filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
the chloroform solution evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue is recrystallised from n-butanol
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)CN1C(N(C(C1=O)=O)CC(=O)OC)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 28.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |